Azido-PEG4-PFP ester
Overview
Description
N3-PEG4-C2-Pfp ester is a non-cleavable four-unit polyethylene glycol linker used in the synthesis of antibody-drug conjugates. This compound is a click chemistry reagent containing an azide group, which can undergo copper-catalyzed azide-alkyne cycloaddition reactions with molecules containing alkyne groups . It is also capable of strain-promoted alkyne-azide cycloaddition with molecules containing dibenzocyclooctyne or bicyclononyne groups .
Mechanism of Action
Target of Action
Azido-PEG4-PFP ester is primarily used as a linker for bio-conjugation . Its primary targets are molecules with alkyne, BCN, or DBCO groups . It can also be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Mode of Action
The azide group in this compound readily reacts with alkyne, BCN, DBCO through Click Chemistry to yield a stable triazole linkage . The PFP ester is a better leaving group compared to a hydroxyl group and can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Biochemical Pathways
This compound is involved in the process of bio-conjugation, where it forms a stable triazole linkage with target molecules . This process is part of the broader field of Click Chemistry, a type of chemical reaction designed to generate substances quickly and reliably by joining small units together .
Pharmacokinetics
The presence of the peg spacer in the molecule is known to increase its solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The result of the action of this compound is the formation of a stable triazole linkage with the target molecule . This allows for the modification and functionalization of biomolecules, such as peptides and proteins .
Action Environment
The action of this compound is influenced by environmental factors. For instance, the hydrophilic PEG spacer increases solubility in aqueous media . The compound is typically stored at -20°C , suggesting that low temperatures may be necessary for its stability. It is shipped at ambient temperature , indicating that it may be stable under a range of conditions.
Biochemical Analysis
Biochemical Properties
Azido-PEG4-PFP ester plays a significant role in biochemical reactions. It contains azide and PFP ester moieties . The azide group readily reacts with alkyne, BCN, DBCO through Click Chemistry to yield a stable triazole linkage . The PFP ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are currently under investigation. It is known that the PFP ester is used to label the primary amines of proteins, which could potentially influence cell function .
Molecular Mechanism
The molecular mechanism of this compound involves its azide group and PFP ester moiety. The azide group enables Click Chemistry, forming a stable triazole linkage . The PFP ester, on the other hand, can be used to label the primary amines of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are yet to be fully understood. It is known that the PFP ester is more stable compared to a hydroxyl group .
Metabolic Pathways
The metabolic pathways involving this compound are not fully understood at this time. Its ability to label primary amines suggests that it may interact with enzymes or cofactors that recognize or modify these groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-PEG4-C2-Pfp ester involves the reaction of a polyethylene glycol derivative with an azide group and a pentafluorophenyl ester. The reaction typically occurs under mild conditions, often in the presence of a base to facilitate the esterification process . The reaction can be summarized as follows:
- Activation of the polyethylene glycol derivative with a suitable activating agent.
- Reaction with an azide-containing compound to introduce the azide group.
- Esterification with pentafluorophenyl ester to form the final product.
Industrial Production Methods
Industrial production of N3-PEG4-C2-Pfp ester follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the final product’s quality. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N3-PEG4-C2-Pfp ester primarily undergoes click chemistry reactions, specifically:
- Copper-catalyzed azide-alkyne cycloaddition (CuAAC)
- Strain-promoted alkyne-azide cycloaddition (SPAAC)
Common Reagents and Conditions
CuAAC: Requires a copper catalyst, typically copper sulfate, and a reducing agent such as sodium ascorbate. .
SPAAC: Does not require a catalyst and can proceed under mild conditions, often in aqueous media
Major Products
The major products formed from these reactions are triazole-linked conjugates, which are stable and have applications in various fields .
Scientific Research Applications
N3-PEG4-C2-Pfp ester is widely used in scientific research, particularly in the following areas:
Chemistry: Used as a linker in the synthesis of complex molecules and materials
Biology: Employed in bioconjugation techniques to label biomolecules such as proteins and nucleic acids
Medicine: Integral in the development of antibody-drug conjugates for targeted cancer therapy
Industry: Utilized in the production of advanced materials and nanotechnology applications
Comparison with Similar Compounds
N3-PEG4-C2-Pfp ester is unique due to its non-cleavable nature and four-unit polyethylene glycol structure. Similar compounds include:
N3-PEG4-C2-NHS ester: Another non-cleavable polyethylene glycol linker but with an N-hydroxysuccinimide ester group.
N3-PEG4-C2-Maleimide: Contains a maleimide group instead of a pentafluorophenyl ester, used for thiol-reactive conjugation
These compounds share similar applications but differ in their reactive groups and specific uses in bioconjugation and drug development .
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F5N3O6/c18-12-13(19)15(21)17(16(22)14(12)20)31-11(26)1-3-27-5-7-29-9-10-30-8-6-28-4-2-24-25-23/h1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSIFGTAWLLFXPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCN=[N+]=[N-])C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F5N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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